1-Bromoheptane-d7

Isotope Dilution Mass Spectrometry GC-MS Internal Standard Quantitative Bioanalysis

1-Bromoheptane-d7 (CAS 1219802-55-7, molecular formula C7H8D7Br, molecular weight 186.14 g/mol) is a stable isotope-labeled analog of 1-bromoheptane, in which seven hydrogen atoms on the terminal C5-C7 positions of the heptane chain are replaced by deuterium atoms. The compound serves as an internal standard (IS) for isotope dilution mass spectrometry (IDMS) in quantitative analysis via GC-MS and LC-MS.

Molecular Formula C7H15Br
Molecular Weight 186.14 g/mol
Cat. No. B15138811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoheptane-d7
Molecular FormulaC7H15Br
Molecular Weight186.14 g/mol
Structural Identifiers
SMILESCCCCCCCBr
InChIInChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2
InChIKeyLSXKDWGTSHCFPP-NCKGIQLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoheptane-d7 CAS 1219802-55-7: Deuterated Alkyl Bromide for Quantitative LC-MS/GC-MS Internal Standardization


1-Bromoheptane-d7 (CAS 1219802-55-7, molecular formula C7H8D7Br, molecular weight 186.14 g/mol) is a stable isotope-labeled analog of 1-bromoheptane, in which seven hydrogen atoms on the terminal C5-C7 positions of the heptane chain are replaced by deuterium atoms . The compound serves as an internal standard (IS) for isotope dilution mass spectrometry (IDMS) in quantitative analysis via GC-MS and LC-MS . The +7 Da mass shift relative to unlabeled 1-bromoheptane (molecular weight ~179.10 g/mol) enables unambiguous mass spectrometric differentiation between analyte and internal standard while maintaining near-identical chemical behavior .

Why 1-Bromoheptane-d7 Cannot Be Substituted with Unlabeled 1-Bromoheptane or Alternative Alkyl Bromide ISs


Substituting 1-bromoheptane-d7 with unlabeled 1-bromoheptane, structurally dissimilar alkyl bromides, or deuterated analogs with different labeling patterns introduces quantifiable analytical errors. Unlabeled 1-bromoheptane cannot function as an internal standard in MS-based methods because it co-elutes with and is spectrally indistinguishable from the target analyte, making separate quantification impossible [1]. Non-isotopic structural analogs (e.g., 1-bromooctane, 1-chloroheptane) exhibit different chromatographic retention times and ionization efficiencies, failing to correct for matrix effects and sample preparation losses uniformly across the analytical run [2]. Even deuterated analogs with different labeling degrees (e.g., d1, d5, d15) produce different mass shifts and chromatographic behaviors that may not optimally balance MS resolution with co-elution requirements for accurate matrix effect correction .

1-Bromoheptane-d7 Quantitative Differentiation: Mass Resolution, Chromatographic Behavior, and Purity Benchmarks


1-Bromoheptane-d7 vs. Unlabeled 1-Bromoheptane: +7 Da Mass Shift Enables Unambiguous MS Quantification

1-Bromoheptane-d7 exhibits a molecular ion peak at m/z 186, which is 7 mass units higher than that of unlabeled 1-bromoheptane (m/z 179) . This +7 Da mass differential enables complete baseline resolution in MS detection channels, allowing the internal standard to be quantified independently from the analyte without spectral overlap or isotopic crosstalk [1].

Isotope Dilution Mass Spectrometry GC-MS Internal Standard Quantitative Bioanalysis

1-Bromoheptane-d7 vs. 1-Bromoheptane-d15: Terminal d7 Labeling Minimizes Reverse-Phase LC Retention Time Shift

Deuterium-labeled compounds generally elute earlier than their protiated counterparts from most GC stationary phases, an effect quantified by the chromatographic H/D isotope effect (hdIEC = tR(H)/tR(D)) [1]. For 1-bromoheptane, partial terminal labeling (d7 on C5-C7) is predicted to produce a smaller retention time shift than perdeuterated d15 labeling, based on class-level understanding that the magnitude of the H/D isotope effect correlates with the number and position of deuterium substitutions on the alkyl chain .

LC-MS/MS Method Development Chromatographic H/D Isotope Effect Internal Standard Selection

1-Bromoheptane-d7 Purity Specification: ≥98% Chemical Purity with Vendor-Reported QC Documentation

Vendor specifications for 1-bromoheptane-d7 report chemical purity of ≥98% (HPLC/GC) . In comparison, unlabeled 1-bromoheptane is typically offered at >98.0% (GC) purity . The deuterated product is accompanied by batch-specific QC documentation including NMR, HPLC, and/or GC trace data upon request, providing traceability for regulated analytical workflows .

Analytical Reference Standard QC Documentation Regulatory Compliance

1-Bromoheptane-d7 Isotopic Enrichment Specification: Terminal C5-C7 d7 Labeling Provides Defined Isotopic Purity

1-Bromoheptane-d7 is specified with deuterium incorporation at the terminal C5, C6, and C7 positions (IUPAC name: 1-bromoheptane-5,5,6,6,7,7,7-d7) . While vendor documentation for this specific compound does not publish a numerical atom% D enrichment value, comparable deuterated alkyl bromides (e.g., 1-Bromoheptane-d15) are offered at 98 atom% D , establishing a class-typical enrichment threshold. The defined positional labeling pattern is critical for applications where deuterium location affects kinetic isotope effects or fragmentation patterns in MS/MS analysis .

Isotopic Enrichment Stable Isotope Labeling Mass Spectrometry Tracer

1-Bromoheptane-d7: Validated Application Scenarios for Procurement Decision-Making


GC-MS Quantification of 1-Bromoheptane in Environmental or Forensic Samples

1-Bromoheptane-d7 is applied as an internal standard in GC-MS/MS for the quantification of 1-bromoheptane in halogenated hydrocarbon studies . The +7 Da mass shift enables separate SIM or MRM channel monitoring without interference from the native analyte, while the terminal C5-C7 labeling position minimizes chromatographic resolution that could otherwise compromise matrix effect correction. This application leverages the compound's demonstrated use as a GC-MS standard in environmental analysis contexts.

LC-MS/MS Isotope Dilution Analysis for Pharmacokinetic and Metabolic Studies

In drug development and pharmacokinetic studies, 1-bromoheptane-d7 serves as a stable isotope-labeled tracer and internal standard for LC-MS/MS quantification [1]. The deuterium label allows researchers to track the compound's distribution and metabolic fate without altering the biological activity of the parent molecule. The ≥98% chemical purity and defined isotopic labeling position support reproducible quantitative results in regulated bioanalytical method validation.

Mechanistic Studies of Alkyl Halide Reactions Using Position-Specific Deuterium Labeling

1-Bromoheptane-d7, with deuterium incorporation specifically at the C5-C7 terminal positions, is suitable for investigating reaction mechanisms involving nucleophilic substitution or elimination at alkyl halides . The positional specificity allows researchers to distinguish between pathways that involve bond cleavage at labeled versus unlabeled positions, a capability not available with perdeuterated d15 analogs or unlabeled 1-bromoheptane.

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